

The Structure, Synthesis, and Application of m-PEG4-Amine: A Technical Guide

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Compound of Interest

Compound Name: *m*-PEG4-Amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Amine is a discrete polyethylene glycol (dPEG®) reagent characterized by a methoxy group at one terminus and a primary amine at the other, connected by a four-unit ethylene glycol chain. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure provides a precise spacer arm, enhancing the solubility and stability of conjugated molecules while minimizing steric hindrance. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **m-PEG4-Amine**, with a focus on its utility in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Physicochemical Properties

The fundamental structure of **m-PEG4-Amine** consists of a short, hydrophilic poly(ethylene glycol) chain, which imparts favorable pharmacokinetic properties to the molecules it modifies. The terminal amine group serves as a reactive handle for conjugation to various functional groups, including carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters).

Chemical Structure

The chemical structure of **m-PEG4-Amine** is depicted below:

Caption: Chemical structure of **m-PEG4-Amine**.

Physicochemical Data

The key physicochemical properties of **m-PEG4-Amine** are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Formula	C ₉ H ₂₁ NO ₄	
Molecular Weight	207.27 g/mol	
CAS Number	85030-56-4	
Appearance	Colorless to pale yellow liquid	
Purity	>95% (typically assessed by HPLC)	
Solubility	Soluble in water and most organic solvents	
Storage Conditions	-20°C, protected from light	

Synthesis and Characterization

The synthesis of **m-PEG4-Amine** is typically achieved through a multi-step process starting from tetraethylene glycol monomethyl ether (m-PEG4-OH). A general synthetic workflow is outlined below.



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Caption: General synthetic workflow for **m-PEG4-Amine**.

Experimental Protocol: Synthesis of m-PEG4-Amine

A representative, non-optimized protocol for the synthesis of **m-PEG4-Amine** is as follows:

- Tosylation of m-PEG4-OH:
 - Dissolve tetraethylene glycol monomethyl ether (1.0 eq) in dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath.
 - Add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) portion-wise.
 - Stir the reaction mixture at room temperature overnight.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG4-OTs.
- Amination of m-PEG4-OTs:
 - Dissolve the crude m-PEG4-OTs (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
 - Transfer the solution to a sealed pressure vessel.
 - Heat the reaction to 60-80°C and stir for 24-48 hours.
 - Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
 - After cooling to room temperature, carefully vent the pressure vessel.
 - Concentrate the reaction mixture under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure **m-PEG4-Amine**.

Characterization Data

The identity and purity of the synthesized **m-PEG4-Amine** should be confirmed using standard analytical techniques.

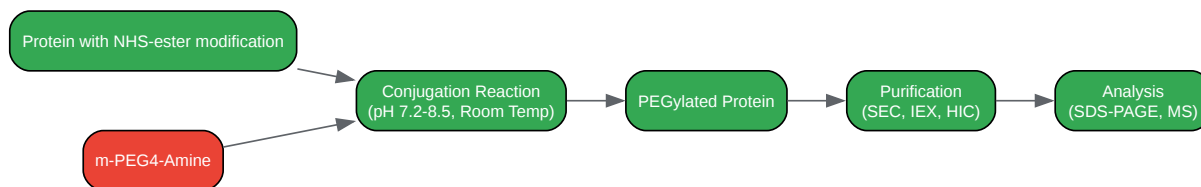
Analytical Technique	Expected Results
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 3.64 (m, 12H, -O-CH ₂ -CH ₂ -O-), 3.53 (t, 2H, -O-CH ₂ -), 3.37 (s, 3H, CH ₃ -O-), 2.84 (t, 2H, -CH ₂ -NH ₂), 1.5-2.0 (br s, 2H, -NH ₂).
^{13}C NMR (CDCl_3 , 101 MHz)	δ (ppm): 73.3, 71.9, 70.6, 70.5, 70.3, 70.2, 69.9, 59.0, 41.7.
Mass Spectrometry (ESI+)	Calculated for $\text{C}_9\text{H}_{22}\text{NO}_4^+$ $[\text{M}+\text{H}]^+$: 208.1543; Found: 208.1545.
HPLC Purity	>95% (as determined by reverse-phase HPLC with UV or ELSD detection).

Applications in Bioconjugation and Drug Development

The primary utility of **m-PEG4-Amine** lies in its role as a hydrophilic linker. The terminal amine allows for its covalent attachment to biomolecules and small molecule drugs, a process often referred to as PEGylation.

Reaction with Activated Esters

A common application of **m-PEG4-Amine** is its reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a widely used strategy for labeling proteins and other biomolecules.



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